1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine
Overview
Description
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C9H13F3N4 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine, also known as Trifluoromethylphenylpiperazine, is the serotonin receptor . This compound has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . Serotonin receptors are crucial in regulating mood, anxiety, and happiness.
Mode of Action
This compound functions as a full agonist at all serotonin receptor sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 These enzymes help to break down the compound and facilitate its elimination from the body
Result of Action
The activation of serotonin receptors by this compound can lead to various molecular and cellular effects. These include changes in mood and anxiety levels, as well as potential effects on thermoregulation and the cardiovascular system . .
Biochemical Analysis
Biochemical Properties
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that this compound mimics the action of serotonin by stimulating these receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to evoke the release of serotonin, thereby affecting neurotransmission and mood regulation . Additionally, it alters thermoregulation and has weak effects on the cardiovascular system .
Properties
IUPAC Name |
1-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)8-7(5-14-15-8)6-16-3-1-13-2-4-16/h5,13H,1-4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGBJWNWSESQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.